Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a complex organic compound characterized by multiple trifluoromethyl groups and a pyridine backbone. This compound belongs to a class of chemicals known for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and reactivity.
The compound can be synthesized through various chemical methods, primarily involving the reaction of trifluoromethyl-substituted phenols with pyridine dicarboxylic acids. It is available from chemical suppliers such as Sigma-Aldrich and TCI Chemicals, which provide detailed product specifications and safety data sheets.
This compound is classified under the category of pyridine derivatives and fluorinated organic compounds. Its structure includes multiple functional groups that influence its chemical behavior and potential applications.
The synthesis of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the following steps:
The reaction mechanism involves the formation of an acyl intermediate followed by nucleophilic attack by the phenolic oxygen on the carbonyl carbon of the pyridine derivative. The reaction conditions must be optimized to maximize yield and purity.
The molecular formula of Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is . Its structural representation reveals:
C(C(=O)O)C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various chemical reactions:
The reactions are typically facilitated by specific catalysts or under controlled temperatures to ensure selectivity and yield optimization.
The mechanism of action for Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate primarily revolves around its interactions with biological systems or other chemical species:
Experimental data suggest that this compound exhibits significant reactivity in biological assays, potentially leading to applications in drug design or agrochemical development.
Spectroscopic analysis (NMR, IR) can provide insights into molecular conformation and confirm the presence of functional groups.
Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has potential applications in:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4